Methyl 3-(methylsulfonyl)propanoate
Description
Methyl 3-(methylsulfonyl)propanoate (C₅H₁₀O₄S) is a sulfone-containing ester characterized by a methyl ester group at the terminal carboxyl and a methylsulfonyl (–SO₂CH₃) substituent at the β-position. Sulfonyl groups are known for their electron-withdrawing effects, enhancing chemical stability and influencing reactivity in substitution or elimination reactions .
Key applications include its use as an intermediate in drug development, such as in the synthesis of Lirentelimab (a therapeutic antibody targeting allergies) and other bioactive molecules .
Properties
IUPAC Name |
methyl 3-methylsulfonylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4S/c1-9-5(6)3-4-10(2,7)8/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHBXCVAMSARRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40237575 | |
| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89211-37-0 | |
| Record name | Methyl 3-(methylsulfonyl)propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89211-37-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089211370 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propionic acid, 3-(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40237575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(methylsulfonyl)propanoate can be synthesized through several methods. One common synthetic route involves the esterification of 3-(methylsulfonyl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature control and catalyst recycling, can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(methylsulfonyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methylsulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(methylsulfonyl)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(methylsulfonyl)propanoate involves its ability to participate in various chemical reactions due to the presence of the methylsulfonyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Sulfur Atom
Methyl 3-(Methylsulfinyl)propanoate (S2g)
- Structure : Contains a sulfinyl (–SOCH₃) group instead of sulfonyl.
- Synthesis: Oxidized from methyl 3-(methylthio)propanoate using mCPBA in CH₂Cl₂, yielding a chiral sulfoxide .
- Reactivity : Sulfinyl groups are less electron-withdrawing than sulfonyl, making them more prone to redox reactions.
- Applications : Chiral intermediates in asymmetric synthesis .
Methyl 3-(Chlorosulfonyl)propanoate
- Structure : Chlorosulfonyl (–SO₂Cl) substituent at the β-position.
- Synthesis : Likely derived from sulfonic acid chlorination.
- Reactivity : Highly electrophilic due to the chlorine atom, enabling nucleophilic substitutions (e.g., with amines or alcohols).
- Applications : Precursor for sulfonamide drugs or agrochemicals .
Methyl 3-Mercaptopropanoate
Ester Group Modifications
Ethyl 3-(Methylsulfonyl)propanoate
- Structure : Ethyl ester variant (C₆H₁₂O₄S).
- Synthesis: Similar to the methyl ester, with ethanol replacing methanol in esterification.
- Properties : Higher lipophilicity compared to the methyl analog, affecting solubility and bioavailability.
- Applications : Pharmaceutical intermediate (e.g., prodrugs) .
Complex Derivatives with Aromatic or Amino Substituents
Methyl 3-(3-Methylsulfonylphenyl)propanoate
- Structure: Aromatic ring linked to the sulfonyl group (C₁₁H₁₅NO₄S).
- Properties : Higher molecular weight (257.31 g/mol) and density (1.257 g/cm³).
- Applications: Key intermediate in synthesizing immunomodulatory agents like Lirentelimab .
Methyl 3-(Substituted Amino)propanoates
Comparative Data Table
Key Research Findings
- Synthetic Pathways : Oxidation of sulfide to sulfonyl groups requires stronger oxidizing agents (e.g., H₂O₂/acid) compared to sulfinyl formation with mCPBA .
- Biological Activity : Sulfonyl derivatives exhibit enhanced metabolic stability compared to thiol or sulfinyl analogs, making them preferred in drug design .
- Environmental Impact: Sulfone-containing compounds like this compound are less prone to microbial degradation than thiols, as seen in Roseobacter group bacteria studies .
Biological Activity
Methyl 3-(methylsulfonyl)propanoate is an organosulfur compound characterized by its methylsulfonyl group attached to a propanoate backbone. This compound has garnered attention due to its potential biological activities, which are essential for various applications in pharmaceuticals and agrochemicals. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C5H10O4S
- Molecular Weight : 178.20 g/mol
- IUPAC Name : this compound
The presence of the methylsulfonyl group is significant as it influences the compound's reactivity and interaction with biological systems.
Biological Activities
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains and fungi, suggesting potential applications in antimicrobial formulations.
- Anti-inflammatory Properties : Studies indicate that related sulfonyl compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
- Antioxidant Activity : Some derivatives have demonstrated the ability to scavenge free radicals, contributing to their protective effects against oxidative stress.
Comparative Analysis of Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| This compound | C5H10O4S | Contains a methylsulfonyl group; diverse reactivity. |
| Methyl 3-(methoxysulfinyl)propanoate | C6H12O4S | Exhibits different reactivity profiles. |
| Ethyl 3-(methylthio)propanoate | C6H12O2S | Contains thioether; different biological activity. |
| Sodium 3-methoxy-3-oxopropane-1-sulfinate | C5H11NaO4S | Salt form; differing solubility characteristics. |
This table highlights how this compound stands out due to its specific functional group, which may confer distinct chemical properties and biological activities compared to its analogs.
The biological effects of this compound are believed to arise from its interaction with multiple biological targets. Mechanistic studies suggest that:
- Receptor Interactions : Similar compounds have been shown to interact with various receptors involved in inflammation and immune response.
- Biochemical Pathways : The compound may influence key signaling pathways such as NF-κB and MAPK/ERK, which are crucial for cellular responses to stress and inflammation.
Case Studies and Research Findings
-
Antimicrobial Efficacy :
A study conducted on derivatives of this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating its potential use in developing new antibiotics . -
Anti-inflammatory Effects :
In vitro studies revealed that the compound could reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism for its anti-inflammatory properties . -
Antioxidant Activity :
Research has shown that this compound can effectively scavenge free radicals in cellular models, providing insights into its potential role as an antioxidant agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
